1-(5-Bromothiazol-2-yl)ethanone

Catalog No.
S980995
CAS No.
774230-98-7
M.F
C5H4BrNOS
M. Wt
206.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromothiazol-2-yl)ethanone

CAS Number

774230-98-7

Product Name

1-(5-Bromothiazol-2-yl)ethanone

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)ethanone

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

InChI

InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3

InChI Key

RNNZWFBZBNHQOO-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=C(S1)Br

Canonical SMILES

CC(=O)C1=NC=C(S1)Br
  • Potential applications based on structure

    The presence of the thiazole ring suggests potential applications in medicinal chemistry. Thiazole is a common heterocyclic ring found in many bioactive molecules . Further research would be needed to determine if 1-(5-Bromothiazol-2-yl)ethanone itself possesses any medicinal properties or can serve as a building block for drug discovery.

  • Availability for research

    Several chemical suppliers offer 1-(5-Bromothiazol-2-yl)ethanone for purchase, indicating its potential use in scientific research .

1-(5-Bromothiazol-2-yl)ethanone is a heterocyclic compound characterized by the presence of a thiazole ring and an ethanone group. Its molecular formula is C5_5H4_4BrNOS, with a molecular weight of 206.06 g/mol. The compound features a five-membered thiazole ring, which includes nitrogen and sulfur atoms, contributing to its chemical reactivity and biological activity. The InChI code for this compound is 1S/C5_5H4_4BrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3^3 .

Due to its functional groups. The carbonyl group in the ethanone part can engage in nucleophilic addition reactions, condensation reactions (e.g., with hydrazines), and other transformations typical of carbonyl compounds. Thiazole derivatives often exhibit reactivity in electrophilic aromatic substitution and can participate in cycloaddition reactions due to the presence of the nitrogen atom in the ring structure .

Research indicates that 1-(5-Bromothiazol-2-yl)ethanone serves as a precursor for synthesizing bioactive molecules. Studies have demonstrated its potential immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Additionally, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, indicating its potential as a multipotent therapeutic agent .

The synthesis of 1-(5-Bromothiazol-2-yl)ethanone can be achieved through several methods, typically involving the bromination of thiazole derivatives followed by acetylation. One common approach includes:

  • Bromination: A thiazole compound is brominated at the 5-position using bromine or a brominating agent.
  • Acetylation: The resulting bromo-thiazole is then reacted with acetic anhydride or acetyl chloride to yield 1-(5-Bromothiazol-2-yl)ethanone.

This compound also acts as an intermediate in various synthetic pathways aimed at developing new pharmaceuticals .

1-(5-Bromothiazol-2-yl)ethanone has several applications in organic synthesis and medicinal chemistry:

  • Pharmaceutical Development: It serves as a key building block for synthesizing new drugs with potential anti-cancer and immunomodulatory activities.
  • Chemical Research: Its derivatives are explored for their biological properties, contributing to the development of new therapeutic agents.
  • Agricultural Chemistry: Some derivatives may find use in developing fungicides or herbicides due to their biological activity against pathogens .

Interaction studies involving 1-(5-Bromothiazol-2-yl)ethanone primarily focus on its biological effects. Research has highlighted its interactions with cellular pathways, particularly those involving immune responses and cancer cell proliferation. Specific studies have shown that derivatives can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating a modulation of inflammatory responses .

Several compounds share structural similarities with 1-(5-Bromothiazol-2-yl)ethanone, including:

Compound NameCAS NumberSimilarity Index
1-(2-Bromothiazol-5-yl)ethanone1161776-13-10.85
1-(2-Bromo-4-methylthiazol-5-yl)ethanone1093106-54-70.82
2-Bromo-thiazole-5-carboxamide848499-31-00.76
2-Bromothiazole-5-carboxylic acid54045-76-00.72
1-(2-Aminothiazol-5-yl)ethanone53159-71-00.70

These compounds exhibit varying biological activities and chemical properties but share the thiazole core structure, which is significant for their reactivity and potential applications .

XLogP3

2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one

Dates

Modify: 2023-08-16

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